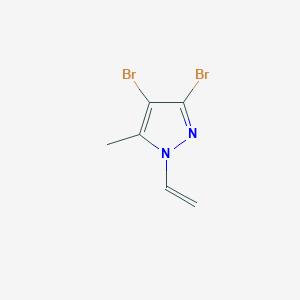
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- is a complex organic compound with a molecular formula of C28H29N5O2. This compound is characterized by the presence of a pyrimidine ring, a morpholine ring, and phenyl groups, making it a versatile molecule in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with morpholine and phenylmethyl groups under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(4-morpholinyl)phenyl]-2-pyrimidinamine
- 4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine
Uniqueness
2-Pyrimidinamine, 4-(4-morpholinyl)-6-phenyl-N-(phenylmethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
915372-89-3 |
|---|---|
Fórmula molecular |
C21H22N4O |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-benzyl-4-morpholin-4-yl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C21H22N4O/c1-3-7-17(8-4-1)16-22-21-23-19(18-9-5-2-6-10-18)15-20(24-21)25-11-13-26-14-12-25/h1-10,15H,11-14,16H2,(H,22,23,24) |
Clave InChI |
ZLOUEZWPVVQBNZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC(=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)





![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-2-enoate](/img/structure/B14189048.png)
![5-Ethoxythieno[3,2-b]pyridin-7(4H)-one](/img/structure/B14189055.png)

![3-Benzamido-N-[4-(furan-3-yl)-2,6-dimethylphenyl]benzamide](/img/structure/B14189060.png)

